molecular formula C8H5N3O2S B3230828 6-nitro-1H-quinazoline-4-thione CAS No. 13116-83-1

6-nitro-1H-quinazoline-4-thione

Cat. No. B3230828
CAS RN: 13116-83-1
M. Wt: 207.21 g/mol
InChI Key: VRGOEFZHYLFLCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Aza-reaction

    • In the Povarov imino-Diels-Alder reaction , aniline and ethyl glyoxalate serve as substrates, leading to the formation of α-iminoesters that participate in direct additive product formation .
  • Microwave-assisted reaction , Metal-catalyzed reaction , Ultrasound-promoted reaction , and Phase-transfer catalysis have also been employed in quinazoline synthesis . Supplementary methods like Oxidative cyclization , Reagent refluxing , and One-pot synthesis have been used in specific research contexts .

Molecular Structure Analysis

The molecular structure of 6-nitro-1H-quinazoline-4-thione consists of a quinazoline ring with a nitro group (NO2) at position 6 and a thione group (C=S) at position 4. The presence of these functional groups influences its biological properties .


Chemical Reactions Analysis

  • Michael addition of the amino group of anthranilamide to the triple bond of a ketoalkyne generates an enaminone intermediate. Acid-catalyzed intramolecular cyclization, followed by C-C bond cleavage, yields the final product .

Physical And Chemical Properties Analysis

  • Solubility : Solubility characteristics impact biological activity .

Mechanism of Action

  • Antimycobacterial Activity : Some 6-chloro-substituted compounds exhibit antimycobacterial activity. For example, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione shows higher activity than the standard drug isoniazid against Mycobacterium avium and M. kansasii .
  • Photosynthesis-Inhibiting Activity : Compounds like 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione inhibit oxygen evolution rate in spinach chloroplasts .

Safety and Hazards

  • Toxicological screening revealed that 6-chloro-3-(4-isopropylphenyl)-2-methyl-quinazoline-4(3H)-thione was active in the brine shrimp bioassay .

Future Directions

Research on quinazoline derivatives should continue to explore their diverse biological activities, optimize synthetic methods, and investigate potential applications in medicine, biology, and pesticides .

properties

IUPAC Name

6-nitro-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-11(13)5-1-2-7-6(3-5)8(14)10-4-9-7/h1-4H,(H,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGOEFZHYLFLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=S)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392844
Record name NSC22482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-quinazoline-4-thione

CAS RN

13116-83-1
Record name NSC22482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC22482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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